![molecular formula C15H11N5O B028968 N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide CAS No. 115931-01-6](/img/structure/B28968.png)

N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide

Overview

Description

“N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide” is a compound that has a role as an anticonvulsant, a central nervous system depressant, a sedative and an anxiolytic drug . It is a pyrazolopyrimidine and a nitrile .

Synthesis Analysis

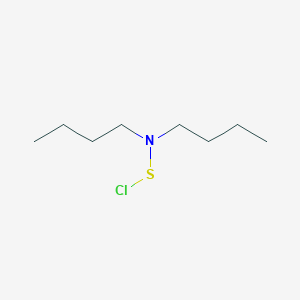

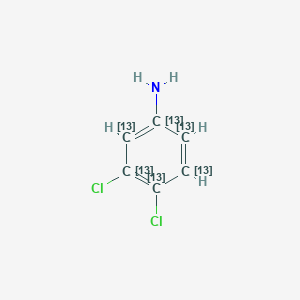

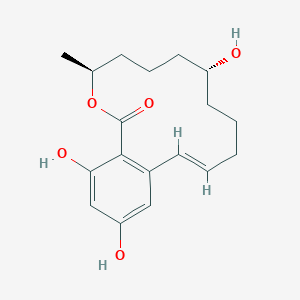

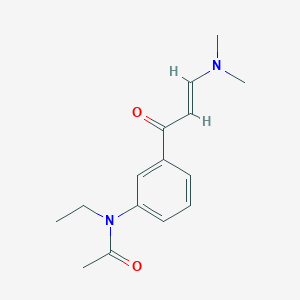

The synthesis of “N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide” can be achieved by Suzuki-Miyaura cross-coupling of appropriate boronates with 5-chloropyrazolo [1,5-a]pyrimidin-3-carbonitrile . Another method involves the formation of the compound in a suitable range of water in acetic acid .Molecular Structure Analysis

The molecular formula of “N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide” is C15H11N5O . The compound has a molecular weight of 277.28 g/mol . The InChI and Canonical SMILES of the compound are also available .Physical And Chemical Properties Analysis

“N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide” is insoluble in water . It has a melting point of 157-159 degrees Celsius . The compound has a density of 1.25 g/cm3 at 20 degrees Celsius . The pKa/pKb of the compound is 15.47 (pKb) . The partition coefficient of the compound is .87 .Scientific Research Applications

Treatment of Insomnia

Zaleplon desethyl is a positive allosteric modulator of the γ-aminobutyric acid (GABA) A receptor and is approved for the short-term treatment of insomnia . In a study, it was found that nightly zolpidem administration remained efficacious across 8 months of nightly use .

GABAergic Signaling

Prolonged Zaleplon treatment increases the expression of proteins involved in GABAergic signaling . This includes upregulated components of GABAergic signaling such as glutamate decarboxylase, vesicular GABA transporter, GABA, and α1 subunit of the GABA A receptor .

Glutamatergic Signaling

Zaleplon treatment also increases the expression of proteins involved in glutamatergic signaling . This includes increased protein levels in the glutamatergic system such as vesicular glutamate transporter 1 and NR1, NR2A, and NR2B subunits of N-methyl-D-aspartate receptor .

Modulation of γ3-containing GABA A Receptors

Zaleplon, along with other drugs, modulates γ3-containing GABA A receptors at therapeutically relevant doses . On α1β2γ3 receptors, zaleplon has equal efficacy compared with α1β2γ2, and a four-fold increase in potency .

Chronic Insomnia Treatment

Zaleplon has been used in the treatment of chronic insomnia. In a 6- to 12-months open-label trial of zaleplon in older chronic insomniac patients, significant decreases in latency to persistent sleep and nocturnal awakenings were reported, along with increased sleep duration .

Potential for Further Research

Further studies are needed to investigate the effects of the zaleplon-induced increase in hippocampal glutamatergic neurotransmission and the possible involvement of the adenosine system in zaleplon’s mechanism of action .

Mechanism of Action

Target of Action

Zaleplon desethyl, like its parent compound Zaleplon, primarily targets the gamma-aminobutyric acid-benzodiazepine (GABA-BZ) receptor complex . This complex plays a crucial role in inhibitory neurotransmission in the central nervous system . Zaleplon desethyl binds selectively to the brain omega-1 receptor situated on the alpha subunit of the GABA-A/chloride ion channel receptor complex .

Mode of Action

Zaleplon desethyl exerts its action through subunit modulation of the GABA-BZ receptor chloride channel macromolecular complex . This interaction potentiates the binding of t-butyl-bicyclophosphorothionate (TBPS), a chloride channel blocker . The modulation of this receptor complex enhances GABAergic inhibition of neurotransmission in the central nervous system .

Biochemical Pathways

The primary biochemical pathway involved in the action of Zaleplon desethyl is the GABAergic system . By modulating the GABA-BZ receptor complex, Zaleplon desethyl enhances the inhibitory effects of GABA, leading to increased neuronal inhibition . This results in the sedative, anxiolytic, muscle relaxant, and anticonvulsive effects observed with this compound .

Pharmacokinetics

Zaleplon desethyl is metabolized to a lesser extent by cytochrome P450 (CYP) 3A4 to form desethylzaleplon, which is quickly converted, presumably by aldehyde oxidase, to 5-oxo-desethylzaleplon . These oxidative metabolites are then converted to glucuronides and eliminated in urine . The rapid absorption and short elimination half-life of Zaleplon desethyl contribute to its quick onset of action and short duration of effect .

Result of Action

The molecular and cellular effects of Zaleplon desethyl’s action primarily involve the enhancement of GABAergic inhibition in the central nervous system . This results in a decrease in neuronal excitability, leading to the compound’s sedative and hypnotic effects .

Action Environment

The action, efficacy, and stability of Zaleplon desethyl can be influenced by various environmental factors. For instance, the presence of certain drugs, such as azole antifungals and certain anti-seizure medicines, can affect liver enzymes that remove Zaleplon desethyl from the body, potentially impacting its action . Additionally, high-fat meals can prevent the drug from working properly, suggesting that dietary factors can also influence its efficacy .

properties

IUPAC Name |

N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N5O/c1-10(21)19-13-4-2-3-11(7-13)14-5-6-17-15-12(8-16)9-18-20(14)15/h2-7,9H,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCZTXQJFDPOKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C2=CC=NC3=C(C=NN23)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90433888 | |

| Record name | N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide | |

CAS RN |

115931-01-6 | |

| Record name | Zaleplon desethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115931016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DESESETHYLZALEPLON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6S8C8MX0L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(methylamino)-1-(2-thienyl)propyl]-1-Naphthalenol hydrochloride](/img/structure/B28970.png)